molecular formula C22H25NO5 B14953885 N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B14953885
M. Wt: 383.4 g/mol
InChI Key: RCEPRBRTIBCANA-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a structurally complex acetamide derivative featuring a fused furochromen core and a tetrahydro-2H-pyran (THP) substituent. The furo[3,2-g]chromen system, a bicyclic framework combining furan and coumarin-like moieties, is substituted with methyl groups at positions 3, 5, and 9, and a ketone at position 5. The acetamide group is linked to a THP-4-ylmethyl chain, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C22H25NO5/c1-12-11-27-20-14(3)21-17(8-16(12)20)13(2)18(22(25)28-21)9-19(24)23-10-15-4-6-26-7-5-15/h8,11,15H,4-7,9-10H2,1-3H3,(H,23,24)

InChI Key

RCEPRBRTIBCANA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4CCOCC4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-ylmethyl intermediate. This intermediate is then reacted with 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

Compound Name (Core Structure) Key Substituents/Modifications Notable Properties/Potential Activity Reference
Target Compound (Furo[3,2-g]chromen) 3,5,9-Trimethyl, 7-oxo, THP-4-ylmethyl acetamide High lipophilicity (methyl groups); potential metabolic stability (THP)
2-(6-Chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide (Chromen-2-one) Chloro, hydroxy, methyl, triazole Antimicrobial activity (triazole moiety)
N-((Tetrahydro-2H-pyran-2-yl)oxy)acetamide (S1) (Acetamide) THP-2-yloxy Synthetic intermediate (THP as protecting group)
2-Chloro-N-ethyl-N-(THP-4-yl)acetamide (Acetamide) Chloro, ethyl, THP-4-yl Research chemical (chlorine enhances reactivity)
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (Pyridine-thiazolidinone) Cyano, fluorophenyl, tetrahydronaphthalene Anticancer activity (heterocyclic diversity)

Key Structural and Functional Insights:

Core Structure Variations: The furochromen core in the target compound differs from coumarin (chromen-2-one) derivatives (e.g., ) by incorporating a fused furan ring, which may alter electronic properties and binding interactions.

Substituent Effects: Methyl Groups: The 3,5,9-trimethyl substitution on the furochromen core likely increases lipophilicity, improving membrane permeability compared to chlorinated or hydroxylated analogs (e.g., ) . THP Moieties: THP groups () are frequently used to modulate solubility and metabolic stability. The THP-4-ylmethyl chain in the target compound may reduce rapid hepatic clearance compared to non-THP analogs . Halogenation: Chlorine or fluorine substituents (e.g., ) enhance electrophilicity and bioavailability but may increase toxicity risks .

Pyridine derivatives with tetrahydronaphthalene () show promise in anticancer research, likely via kinase inhibition or apoptosis induction .

Research Findings and Implications

Synthetic Strategies :

  • THP-protected intermediates (e.g., S1 in ) are critical for constructing acetamide derivatives. The target compound’s THP-4-ylmethyl group could be introduced via similar alkylation or coupling reactions .

Structure-Activity Relationships (SAR) :

  • Methyl vs. Halogen Substituents : Methyl groups may favor passive diffusion across biological membranes, whereas halogens (Cl, F) enhance target binding but require careful toxicity profiling.
  • THP vs. Aryl Groups : THP chains likely improve pharmacokinetic profiles over aryl substituents by reducing cytochrome P450-mediated metabolism .

Knowledge Gaps: No direct data exist for the target compound’s bioactivity. Comparative studies with halogenated or triazole-containing analogs could clarify the trade-offs between potency and safety.

Biological Activity

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with significant potential in various biological applications. The structure of this compound incorporates a tetrahydro-pyran moiety and a furochromone derivative, which contribute to its unique biological properties. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27NO5C_{23}H_{27}NO_5, with a molecular weight of approximately 393.5 g/mol. The presence of functional groups such as amides and ketones suggests that this compound may exhibit diverse chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Preparation of Tetrahydro-Pyran Intermediate : This step involves the formation of the tetrahydro-pyran ring through cyclization reactions.
  • Formation of the Final Product : The intermediate is reacted with 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid under controlled conditions to yield the target compound.

Table 1: Summary of Synthesis Steps

StepDescription
1Formation of tetrahydro-pyran intermediate
2Reaction with furochromone derivative
3Purification and characterization

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, screening against multicellular spheroids has shown promising anticancer effects .
  • Antioxidant Properties : The furochromone core is known for its antioxidant capabilities, which may contribute to the compound's overall bioactivity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The mechanism by which this compound exerts its biological effects is likely related to its interaction with various molecular targets:

  • Receptor Modulation : It may interact with specific receptors or enzymes that modulate signaling pathways relevant to cancer proliferation or oxidative stress response.
  • Chemical Reactivity : The compound's functional groups allow for potential chemical modifications that can enhance its biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Effects : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in developing effective therapies .
  • Biological Evaluation : Research has shown that derivatives of furochromones possess significant biological activities including antimicrobial and anticancer effects .

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